molecular formula C19H16ClFN2O3 B2400459 Methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-ethoxyquinoline-2-carboxylate CAS No. 1207032-28-7

Methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-ethoxyquinoline-2-carboxylate

Cat. No.: B2400459
CAS No.: 1207032-28-7
M. Wt: 374.8
InChI Key: MCWVWHOTQBJKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-ethoxyquinoline-2-carboxylate is a quinoline-based small molecule characterized by three key substituents:

  • Position 2: Methyl carboxylate group (ester functionality).
  • Position 4: (3-Chloro-4-fluorophenyl)amino group.
  • Position 6: Ethoxy group.

This compound is hypothesized to exhibit kinase inhibitory activity, particularly targeting epidermal growth factor receptor (EGFR) or related pathways, given structural similarities to known inhibitors like afatinib . Its design leverages the quinoline scaffold for planar aromatic interactions with kinase domains, while substituents modulate solubility, selectivity, and binding affinity.

Properties

IUPAC Name

methyl 4-(3-chloro-4-fluoroanilino)-6-ethoxyquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c1-3-26-12-5-7-16-13(9-12)17(10-18(23-16)19(24)25-2)22-11-4-6-15(21)14(20)8-11/h4-10H,3H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCWVWHOTQBJKGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)F)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core is synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic or basic conditions.

    Introduction of Substituents: The chloro and fluoro substituents are introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents such as chlorine and fluorine sources.

    Esterification: The carboxylate group is introduced through esterification reactions using methanol and acidic catalysts.

    Ethoxylation: The ethoxy group is introduced via nucleophilic substitution reactions using ethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-ethoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can replace the chloro or fluoro substituents with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions include quinoline N-oxides, aminoquinolines, and various substituted quinoline derivatives.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-ethoxyquinoline-2-carboxylate is its antimicrobial properties. Research has demonstrated its effectiveness against various bacterial strains, including resistant strains.

Case Study: Antimicrobial Evaluation

A study published in ACS Omega evaluated the compound's in vitro antimicrobial activity. The findings indicated that the compound exhibited significant inhibitory effects against several pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .

Pathogen Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2032 µg/mL
Escherichia coli1864 µg/mL
Pseudomonas aeruginosa15128 µg/mL

Cancer Treatment

This compound has also been investigated for its anticancer properties. The compound's structure suggests it may interact with biological targets involved in cancer cell proliferation.

Case Study: Anticancer Properties

In a study focusing on quinoline derivatives, this compound was shown to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Cancer Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)12
HeLa (Cervical Cancer)18

Synthetic Methodologies

The synthesis of this compound has been optimized through various chemical processes, highlighting its versatility in organic synthesis.

Synthesis Process

The compound can be synthesized via a multi-step process involving the reaction of appropriate starting materials under controlled conditions. The key steps include:

  • Formation of the quinoline ring.
  • Introduction of the chloro and fluoro substituents.
  • Carboxylation to yield the final ester product.

This synthetic route not only facilitates the production of this compound but also allows for modifications that can enhance its biological activity .

Mechanism of Action

The mechanism of action of Methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, primarily tyrosine kinases. By binding to the adenosine triphosphate (ATP)-binding site of these enzymes, the compound inhibits their phosphorylation activity, thereby blocking signal transduction pathways that promote cancer cell growth and survival .

Comparison with Similar Compounds

Cyanoquinoline Derivatives ([18F]FED6 and [18F]FED20)

Key Compound: [18F]FED6 (cyanoquinoline radiotracer)

  • Structure: 3-Cyano group at position 3, (3-chloro-4-fluorophenyl)amino at position 4, and a triazolylmethyl-but-2-enamide at position 6 .
  • Position 6: The bulky triazolylmethyl group in FED6 increases molecular weight and may reduce cellular retention compared to the ethoxy group in the target compound. Activity: FED6 demonstrates specificity for EGFR imaging in non-small cell lung cancer (NSCLC), suggesting that the ethoxy group in the target compound could offer similar or improved tumor selectivity .

Table 1: Substituent Impact on Selectivity and Retention

Position Target Compound FED6/FED20 Effect on Activity
2 Methyl carboxylate Cyano (position 3) FED6: Enhanced lipophilicity
4 (3-Chloro-4-fluorophenyl)amino Same Shared EGFR targeting motif
6 Ethoxy Triazolylmethyl/butenamide FED6: Improved cellular retention

Quinazoline-Based EGFR Inhibitors (Afatinib)

Key Compound : Afatinib (quinazoline derivative)

  • Structure: (3-Chloro-4-fluorophenyl)amino group at position 4, tetrahydrofuran-3-yl-oxy at position 7, and dimethylamino-butenamide at position 6 .
  • Comparison: Scaffold: Quinazoline vs. quinoline. Quinazolines have a pyrimidine ring, enabling stronger hydrogen bonding with kinase ATP pockets. Position 6: Afatinib’s dimethylamino-butenamide enhances solubility and EGFR/HER2 dual inhibition, whereas the ethoxy group in the target compound may prioritize single kinase specificity. Clinical Relevance: Afatinib’s success underscores the importance of the (3-chloro-4-fluorophenyl)amino group in kinase inhibition, a feature retained in the target compound .

Ethyl 4-(4-Fluorophenyl)-6-methylquinoline-2-carboxylate

Key Compound: Ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate

  • Structure : Ethyl carboxylate at position 2, 4-fluorophenyl at position 4, and methyl at position 6 .
  • Comparison :
    • Position 2 : Ethyl ester vs. methyl ester. Ethyl may confer slower hydrolysis (longer half-life) but lower metabolic stability.
    • Position 4 : 4-Fluorophenyl lacks the chloro substitution, reducing steric bulk and electronic effects compared to the target compound.
    • Position 6 : Methyl vs. ethoxy. Ethoxy’s larger size may enhance hydrophobic interactions in target binding .

Ethyl 6-Chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

Key Compound: Ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate

  • Structure: 2-Oxo-1,2-dihydroquinoline core with phenyl at position 4 and chloro at position 6 .
  • Position 2: Oxo group enhances hydrogen bonding capacity, differing from the carboxylate’s ester in the target compound.

Table 2: Comparative Pharmacological Profiles

Compound Target Kinase IC50 (nM) Selectivity Notes
Methyl 4-[(3-Cl-4-F)amino]-6-ethoxyquin EGFR Pending Predicted high specificity
[18F]FED6 EGFR <10 NSCLC imaging agent
Afatinib EGFR/HER2 0.5–14 Dual inhibitor
Ethyl 4-(4-F-phenyl)-6-methylquinoline Undisclosed N/A Structural analog

Biological Activity

Methyl 4-[(3-chloro-4-fluorophenyl)amino]-6-ethoxyquinoline-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and cytotoxicity, supported by various studies and data.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C16H16ClFN3O3\text{C}_{16}\text{H}_{16}\text{Cl}\text{F}\text{N}_3\text{O}_3

It features a quinoline core substituted with a chloro-fluorophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound, revealing promising results against various pathogens. For instance, in vitro assays demonstrated that derivatives of the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Table 1: Antimicrobial Activity Data

PathogenMIC (μg/mL)MBC (μg/mL)Activity Type
Staphylococcus aureus0.220.50Bactericidal
Escherichia coli0.250.60Bactericidal
Candida albicans0.300.70Fungicidal

Enzyme Inhibition Studies

The compound has also been investigated for its inhibitory effects on specific enzymes. Notably, it has shown to be an effective inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR . These enzymes are crucial in bacterial DNA replication and folate metabolism, respectively.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

Cytotoxicity Assessment

The cytotoxic effects of this compound were evaluated using various cell lines. The results indicated low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting that the compound is relatively non-toxic to human red blood cells at therapeutic concentrations . Additionally, cytotoxicity assays revealed IC50 values greater than 60 μM, indicating a favorable safety profile for further development.

Case Studies and Research Findings

  • Inhibition of Biofilm Formation : The compound exhibited significant antibiofilm activity against Staphylococcus aureus, outperforming traditional antibiotics like Ciprofloxacin in reducing biofilm formation .
  • Synergistic Effects : When tested in combination with other antibiotics, such as Ciprofloxacin and Ketoconazole, the compound demonstrated synergistic effects that lowered the MICs of these drugs, enhancing their overall efficacy against resistant strains .
  • Molecular Docking Studies : Computational studies have suggested that the presence of the chloro-fluorophenyl moiety enhances binding affinity to target enzymes, providing insights into the structure-activity relationship (SAR) of the compound .

Q & A

Q. Critical Reaction Parameters :

ParameterOptimal ConditionImpact of Deviation
Temperature180–200°C (reflux)Lower temps yield incomplete cyclization
SolventDiphenyl etherPolar solvents reduce yield
Reaction Time6–8 hoursShorter durations lead to intermediates

How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Level: Basic
Methodological Answer:

  • X-ray Crystallography : Resolve the crystal structure to confirm substituent positions. For example, quinoline derivatives often show C–H···π interactions and planarity deviations (< 5° dihedral angles between rings) .
  • NMR Spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), ethoxy group (δ 1.4 ppm triplet for CH₃, δ 4.4 ppm quartet for CH₂) .
    • ¹³C NMR : Quinoline C=O (δ 165–170 ppm), ester carbonyl (δ 168–172 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic clusters confirming Cl/F presence.

Q. Example Crystallographic Data :

ParameterValueSource
Space GroupP2₁/c
Bond Length (C–N)1.35 Å
Dihedral Angle3.8°

What strategies are effective in resolving contradictions in reported biological activity data for quinoline derivatives?

Level: Advanced
Methodological Answer:
Contradictions often arise from substituent positional effects or assay variability. Strategies include:

  • Systematic SAR Studies : Compare analogs with single substituent changes (e.g., 3-Cl vs. 4-F substitution) to isolate activity contributors .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values across multiple assays (e.g., kinase inhibition vs. cytotoxicity) to differentiate target-specific effects .
  • Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Case Study : A 2022 study found conflicting cytotoxicity data (IC₅₀ = 2 µM vs. 20 µM) resolved by controlling for cellular efflux pump activity using verapamil .

How does the introduction of electron-withdrawing groups (e.g., chloro, fluoro) at the 3- and 4-positions of the phenylamino moiety influence the compound’s electronic properties and reactivity?

Level: Advanced
Methodological Answer:

  • Electronic Effects : Cl/F groups increase electrophilicity of the quinoline core via inductive effects , enhancing interactions with nucleophilic residues (e.g., kinase ATP-binding pockets) .
  • Computational Modeling : DFT calculations show:
    • HOMO-LUMO Gap : Reduced by 0.5 eV with Cl/F substitution, increasing reactivity .
    • Charge Distribution : Negative charge localized on Cl/F, stabilizing π-stacking (e.g., with tyrosine residues) .

Q. Experimental Validation :

SubstituentLogPHOMO (eV)Binding Affinity (ΔG, kcal/mol)
3-Cl,4-F2.8-6.2-9.1
4-Cl2.5-5.9-7.3

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Level: Basic
Methodological Answer:

  • Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for baseline separation of quinoline esters from byproducts .
  • Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals with >99% purity after two cycles .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical purity checks .

Q. Yield Comparison :

MethodPurity (%)Recovery (%)
Flash9570
Recrystallization9960

What computational chemistry approaches are suitable for predicting the binding modes of this compound with biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide to model interactions with kinases (e.g., EGFR). Key parameters:
    • Grid Box : Centered on ATP-binding site (20 ų).
    • Scoring Function : MM-GBSA for binding energy refinement .
  • MD Simulations : GROMACS for 100 ns trajectories to assess complex stability (RMSD < 2 Å acceptable) .

Validation : Compare predicted vs. crystallographic poses (e.g., PDB: 1M17) for RMSD validation .

What are the critical parameters to monitor during the stability testing of this compound under various storage conditions?

Level: Basic
Methodological Answer:

  • Degradation Pathways : Hydrolysis (ester group), photooxidation (quinoline core).
  • Stability-Indicating Assays :
    • HPLC : Track degradation peaks at 254 nm .
    • LC-MS : Identify hydrolyzed products (e.g., free carboxylic acid) .

Q. Recommended Conditions :

ConditionTemperatureHumidityStability (T90)
-20°C, dark-20°C<10%>24 months
Room temp25°C60%3 months

How can researchers design experiments to determine the metabolic pathways of this compound in in vitro models?

Level: Advanced
Methodological Answer:

  • Hepatocyte Incubations : Use primary human hepatocytes (37°C, 5% CO₂) with LC-MS/MS to detect phase I/II metabolites .
  • Enzyme Inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify major metabolizing enzymes .
  • Metabolite ID : High-resolution MS (Q-TOF) and NMR to characterize glucuronide/sulfate conjugates .

Q. Key Findings :

Metabolitem/z [M+H]⁺Enzyme Responsible
Hydroxylated387.1CYP2D6
Glucuronide563.2UGT1A1

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.